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molecular formula C8H7NO4 B1600471 3-Methoxy-4-nitrobenzaldehyde CAS No. 80410-57-7

3-Methoxy-4-nitrobenzaldehyde

Cat. No. B1600471
M. Wt: 181.15 g/mol
InChI Key: WUTIWOZYHHSBBU-UHFFFAOYSA-N
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Patent
US09127007B2

Procedure details

A mixture of 3-hydroxy-4-nitrobenzaldehyde (51.3 g), iodomethane (38.3 ml) and potassium carbonate (85 g) in DMF (250 ml) was stirred at 60° C. for 1 h. The reaction mixture was cooled to room temperature and poured into water. The solids were collected by filtration and dried in vacuo (50° C.).
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
38.3 mL
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH:5]=[O:6].IC.[C:15](=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[CH3:15][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1[N+](=O)[O-]
Name
Quantity
38.3 mL
Type
reactant
Smiles
IC
Name
Quantity
85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo (50° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=O)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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